Karaviloside II

Type-2 Diabetes Postprandial Hyperglycemia Enzyme Inhibition Kinetics

Researchers requiring a defined allose-containing cucurbitane probe face limited supply of analytically validated Karaviloside II. Generic bitter melon extracts cannot substitute: the allopyranosyl moiety confers a 19.1% improvement in α-glucosidase IC50 (28.55 µM) over Karaviloside I and superior dual-target docking scores (-9.39 kcal/mol vs. α-amylase). • Quantifiable epimeric selectivity-allose vs. glucose at 3-O-glycosidic linkage ensures reproducible SAR data. • Validated QC marker for extract fingerprinting; controls the bioactivity-relevant alloside fraction. • Supplied with full Certificate of Analysis; custom synthesis available for mg-to-g scale.

Molecular Formula C38H64O8
Molecular Weight 648.9 g/mol
Cat. No. B1257913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaraviloside II
Synonymskaraviloside II
Molecular FormulaC38H64O8
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C
InChIInChI=1S/C38H64O8/c1-22(12-11-16-34(2,3)44-10)23-15-17-38(8)32-26(43-9)20-25-24(36(32,6)18-19-37(23,38)7)13-14-28(35(25,4)5)46-33-31(42)30(41)29(40)27(21-39)45-33/h11,16,20,22-24,26-33,39-42H,12-15,17-19,21H2,1-10H3/b16-11+/t22-,23-,24-,26+,27-,28+,29-,30-,31-,32-,33+,36+,37-,38+/m1/s1
InChIKeyYCUBHAWXGLKZIA-GVUMCDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Karaviloside II Chemical Profile & Sourcing Guide


Karaviloside II is a specific cucurbitane-type triterpenoid glycoside isolated from the dried fruit of Momordica charantia L. (bitter melon) in Sri Lanka [1]. Structurally, it is defined as (+)-Karavilagenin A 3-alloside, with the molecular formula C₃₈H₆₄O₈ and a monoisotopic mass of 648.46 Da [2]. The compound belongs to a narrow family of karavilosides (I–V) but is distinguished by its allopyranosyl sugar moiety, which fundamentally differentiates its biological recognition from its glucoside analog, Karaviloside I [2].

Cucurbitane triterpenoid glycoside from Momordica charantia
Allopyranosyl sugar moiety distinguishes from glucoside analogs
Suitable for enzyme inhibition and phytochemical marker studies

Karaviloside II: Why Generic Substitution Fails


Generic substitution of “bitter melon triterpenoid glycosides” in procurement or research is invalid because even the closest structural neighbors within the karaviloside series exhibit quantitatively different enzyme inhibition profiles due to sugar moiety variation. Karaviloside II (28.55 µM) demonstrates a 19.1% superior α-glucosidase IC50 compared to its direct structural analog Karaviloside I (35.31 µM), attributable to the allose vs. glucose epimeric distinction at the 3-O-glycosidic linkage [1]. Furthermore, in silico binding affinity hierarchies place Karaviloside II ahead of the commonly co-isolated Momordicoside F (−9.39 vs. −9.19 kcal/mol against α-amylase), confirming that even co-extracted in-class molecules cannot be treated as interchangeable [2]. Selectivity between these analogs is dictated by molecular recognition, not just the aglycone core.

Target
Karaviloside II

Allose epimer at 3-O-glycosidic linkage; distinct enzyme recognition profile

Analog
Karaviloside I

Glucose analog; altered inhibition may shift α-glucosidase assay response

Co-isolate
Momordicoside F

Different docking affinity profile; not interchangeable in target-based screens

Karaviloside II Comparative Evidence Guide


α-Glucosidase Inhibition vs. Karaviloside I

In a head-to-head in vitro α-glucosidase inhibition assay utilizing 21 isolated cucurbitane triterpenoids from Momordica charantia, Karaviloside II achieved an IC50 of 28.55 µM, representing a 19.1% higher inhibitory potency compared to its closest structural relative, Karaviloside I (IC50 = 35.31 µM) [1]. The clinically established α-glucosidase inhibitor acarbose served as a positive control with an IC50 of 5.48 µM under identical conditions [1].

α‑Glucosidase vs Karaviloside I
Head-to-head
IC50 28.55 µM vs 35.31 µM
Supports α‑glucosidase assay context; allose glycoside shows measurable difference
Acarbose positive control IC50 5.48 µM; in vitro enzyme assay
Type-2 Diabetes Postprandial Hyperglycemia Enzyme Inhibition Kinetics

α-Amylase Docking Affinity vs. Rutin

In a 2024 molecular docking screen targeting the human α-amylase enzyme (PDB: 1HNY) with 12 Momordica charantia phytocompounds, Karaviloside II exhibited a binding affinity of −9.39 kcal/mol, surpassing the structurally related Momordicoside F (−9.19 kcal/mol) and Campesterol (−9.11 kcal/mol), and placing it second only to the flavonoid Rutin (−11.68 kcal/mol) [1]. The Glide XP scoring function was used for pose refinement.

α‑Amylase Docking Rank
Reported
Rank 2 of 12, ΔG = −9.39 kcal/mol
Supports in silico screening context; distinct from Momordicoside F
Glide XP docking on 1HNY; Rutin ranked first (−11.68)
Molecular Docking Virtual Screening α-Amylase Inhibition

Allose vs. Glucose Glycosidic Linkage Basis

Karaviloside II is exclusively defined as (+)-Karavilagenin A 3-alloside, whereas Karaviloside I is the glucoside analog, differing solely in the stereochemistry at C-3 of the hexose sugar moiety [1]. This seemingly minor epimeric variation is sufficient to produce the 19.1% divergence in α-glucosidase IC50 described above, demonstrating that the allopyranosyl configuration confers critical molecular recognition advantages for the enzyme's active site [2]. The alloside linkage is a distinguishing stereochemical feature with documented bioactivity consequences, not merely a trivial nomenclature difference.

Allose vs Glucose Linkage
Class-level
β‑D‑allopyranosyl vs β‑D‑glucopyranosyl
Stereochemical basis for activity difference; defines procurement identity
NMR confirmed; epimer at C‑3 sugar
SAR (Structure-Activity Relationship) Glycoside Chemistry Epimeric Differentiation

α-Glucosidase Docking Affinity vs. Other Saponins

Parallel docking against the α-glucosidase enzyme (PDB: 4J5T) in the Choudhury et al. (2024) virtual screening ranked Karaviloside II with a significant binding affinity, outperforming several other M. charantia triterpenoids such as Momordicoside F and Campesterol [1]. While the absolute score (−9.39 kcal/mol against α-amylase; α-glucosidase score contextually comparable) is below Rutin (−11.93 kcal/mol), it is superior to many in-class options, confirming that not all cucurbitane glycosides from the source plant have equal potential as enzyme inhibitors [1].

α‑Glucosidase Docking Affinity
Reported
Superior to Campesterol (−8.99)
Supports prioritization in virtual screening workflows
PDB 4J5T; rank order from Choudhury et al. 2024
Virtual Screening α-Glucosidase Inhibitors Lead Prioritization

Karaviloside II Application Scenarios


Mechanistic α-Glucosidase Inhibition for Diabetes Drug Discovery

With an experimentally determined IC50 of 28.55 µM against baker's yeast α-glucosidase—superior to Karaviloside I by 19.1%—Karaviloside II is the analytically validated molecule of choice for SAR studies targeting postprandial glucose regulation [1]. The allose-containing glycoside provides a defined stereochemical handle for exploring binding pocket requirements, making it a superior probe compound compared to the less active glucoside analog.

Dual-Target Screening: α-Amylase & α-Glucosidase

The demonstrated docking affinity of Karaviloside II across both α-amylase (1HNY, −9.39 kcal/mol) and α-glucosidase (4J5T, comparable top-ranked) positions it as a validated dual-target virtual screening hit [2]. Procurement of the authentic standard enables experimental follow-up on computational predictions, bridging the in silico–in vitro gap with a compound that has verified binding potential superior to Momordicoside F.

Reference Standard for M. charantia Extract QC

Karaviloside II's unique molecular identity as (+)-Karavilagenin A 3-alloside [3] and its quantifiable differentiation from co-occurring glucosides make it an ideal phytochemical marker for extract fingerprinting. A QC protocol anchored to Karaviloside II ensures that the bioactivity-relevant alloside fraction is controlled, rather than accepting a non-specific total saponin measurement that obscures the critical glucose/allose epimer ratio.

Sugar Moiety SAR in Triterpenoid Glycosides

The direct comparative evidence—Karaviloside II (alloside) vs. Karaviloside I (glucoside)—provides a rare, well-characterized epimeric pair within the cucurbitane triterpenoid class [1][3]. This pair is ideal for systematic SAR investigations examining how subtle hexose stereochemistry alters enzyme inhibition potency, membrane permeability, and target selectivity, without the confounding variable of an altered aglycone.

Application
Selection Property
Validation Focus
α‑Glucosidase inhibition pathway studies
Allose glycoside structural probe
Enzyme inhibition assay context
α‑Amylase & α‑glucosidase dual‑target screening
Docking‑validated binding profile
In silico–in vitro correlation review
M. charantia extract phytochemical fingerprinting
Alloside marker specificity
Epimer ratio control, QC method context
Triterpenoid glycoside SAR studies
Defined allose/glucose epimeric pair
Enzyme inhibition potency comparison context
Quote Request

Request a Quote for Karaviloside II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.